molecular formula C48H59Li4N6O22P3S2 B14755375 Sulfo-Cyanine3 dUTP

Sulfo-Cyanine3 dUTP

Cat. No.: B14755375
M. Wt: 1256.9 g/mol
InChI Key: RCMVJDZVTUKRMS-HBRXSBNGSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cyanine3 deoxyuridine triphosphate (Sulfo-Cyanine3 dUTP) is a fluorescently labeled nucleotide analog used extensively in molecular biology. This compound is particularly valuable for its ability to be incorporated into DNA during enzymatic reactions, allowing for the visualization and tracking of nucleic acids in various biological and biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine3 dUTP involves the conjugation of the Sulfo-Cyanine3 dye to deoxyuridine triphosphate. This process typically requires the use of a linker to attach the dye to the nucleotide without interfering with the nucleotide’s ability to be incorporated into DNA. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the conjugation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesizers that ensure high purity and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the integrity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 dUTP primarily undergoes substitution reactions where the dye-labeled nucleotide is incorporated into DNA strands by DNA polymerases. This incorporation is facilitated by the structural similarity of this compound to natural nucleotides .

Common Reagents and Conditions

The incorporation of this compound into DNA is typically carried out using enzymes such as Taq polymerase or phi29 DNA polymerase. The reaction conditions include a buffer system that maintains the optimal pH and ionic strength for enzyme activity, along with the presence of other nucleotides (dATP, dGTP, dCTP) to ensure efficient DNA synthesis .

Major Products Formed

The major product formed from the incorporation of this compound is fluorescently labeled DNA. This labeled DNA can be used in various downstream applications, including fluorescence microscopy, flow cytometry, and DNA microarray analysis .

Mechanism of Action

The mechanism by which Sulfo-Cyanine3 dUTP exerts its effects involves its incorporation into DNA during enzymatic synthesis. The Sulfo-Cyanine3 dye attached to the nucleotide emits fluorescence when excited by light of a specific wavelength. This fluorescence allows for the visualization and quantification of the labeled DNA in various assays. The molecular targets of this compound are the DNA strands being synthesized, and the pathways involved include the enzymatic processes of DNA polymerization .

Comparison with Similar Compounds

Sulfo-Cyanine3 dUTP can be compared with other fluorescently labeled nucleotides such as Sulfo-Cyanine5 dUTP, Sulfo-Cyanine5.5 dUTP, BDP-FL dUTP, and amino-11 dUTP. While all these compounds serve the purpose of labeling DNA, this compound is unique in its high incorporation efficiency and strong fluorescence signal . The similar compounds include:

Properties

Molecular Formula

C48H59Li4N6O22P3S2

Molecular Weight

1256.9 g/mol

IUPAC Name

tetralithium;1-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C48H63N6O22P3S2.4Li/c1-47(2)34-26-32(80(67,68)69)19-21-36(34)52(5)40(47)15-12-16-41-48(3,4)35-27-33(81(70,71)72)20-22-37(35)53(41)25-11-7-9-18-42(56)49-23-10-6-8-17-43(57)50-24-13-14-31-29-54(46(59)51-45(31)58)44-28-38(55)39(74-44)30-73-78(63,64)76-79(65,66)75-77(60,61)62;;;;/h12,15-16,19-22,26-27,29,38-39,44,55H,6-11,17-18,23-25,28,30H2,1-5H3,(H8-,49,50,51,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72);;;;/q;4*+1/p-4/t38-,39+,44+;;;;/m0..../s1

InChI Key

RCMVJDZVTUKRMS-HBRXSBNGSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@H]6C[C@@H]([C@H](O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.